molecular formula C₁₅H₂₄ B106628 Unii-0V56hxq8N5 CAS No. 3856-25-5

Unii-0V56hxq8N5

Cat. No. B106628
CAS RN: 3856-25-5
M. Wt: 204.35 g/mol
InChI Key: VLXDPFLIRFYIME-BTFPBAQTSA-N
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Description

“Unii-0V56hxq8N5” is the Unique Ingredient Identifier (UNII) for the substance known as Copaene . UNIIs are alphanumeric identifiers linked to a substance’s molecular structure or descriptive information, generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .


Molecular Structure Analysis

Copaene has the molecular formula C15H24 . The InChIKey, which provides a unique text representation of the molecular structure, is VLXDPFLIRFYIME-BTFPBAQTSA-N .

Scientific Research Applications

  • Biotechnology : Copaene has been used in the production of β-copaene and cubebol in E. coli, which are commercially used as food and flavor additives . The enzymes involved show the highest reported product selectivity for their main compounds, representing a promising and economic alternative to extraction from natural plant sources .

  • Pest Control : Copaene might be used as a semiochemical to control pests like the Ceratitis capitata (Wiedemann) fruit fly . This approach supports ecological pest control methods by using naturally occurring substances found in numerous plants .

  • Medfly Control : Copaene has been found to be strongly attractive to the Mediterranean fruit fly, an agricultural pest . This suggests its potential use in integrated pest management strategies for ecological control of this pest .

  • Extraction from Clove Oil : Copaene can be obtained from clove oil through fractional distillation and other laboratory-assisted techniques . This method can facilitate the production of abundant amounts of α-copaene for various uses, including pest control .

  • Fungal Genome Mining : Copaene is a sesquiterpene, a class of terpenes that are structurally diverse. Fungal genomes are rich sources of terpene synthases, which can be used to produce a wide variety of terpenes, including Copaene . This can be used in biotechnological production of valuable natural metabolites .

  • Chemical Research : Copaene’s unique chemical structure makes it a subject of interest in chemical research. It can be used to understand the properties of sesquiterpenes and their synthesis .

  • Natural Product Synthesis : Copaene can be used as a starting material in the synthesis of other natural products. Its unique structure can be modified to produce a variety of other compounds .

properties

IUPAC Name

(1R,2S,6S,7S,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12-,13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXDPFLIRFYIME-BTFPBAQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCC3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2[C@H]3[C@@H]1[C@@]2(CC[C@H]3C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Isopropyl-1,3-dimethyltricyclo(4.4.0.02,7)dec-3-ene

CAS RN

3856-25-5
Record name Copaene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3856-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPAENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V56HXQ8N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Copaene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Swargiary, S Mani - Journal of Herbal Medicine, 2022 - Elsevier
Background Centella asiatica (CA) and Andrographis paniculata (AP) are widely studied medicinal herbs known for the treatment of many diseases. Studies in the past decades have …
Number of citations: 7 www.sciencedirect.com
RM Martiz, SM Patil, M Abdulaziz, A Babalghith… - Molecules, 2022 - academia.edu
The present study involves the integrated network pharmacology and phytoinformaticsbased investigation of phytocompounds from Ocimum tenuiflorum against diabetes mellitus-linked …
Number of citations: 15 www.academia.edu
RM Martiz, SM Patil, M Abdulaziz, A Babalghith… - Molecules, 2022 - mdpi.com
The present study involves the integrated network pharmacology and phytoinformatics-based investigation of phytocompounds from Ocimum tenuiflorum against diabetes mellitus-…
Number of citations: 37 www.mdpi.com

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